2-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
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Overview
Description
2-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a chlorine atom and a cyclopropyl group attached to a thiophene ring
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the thiophene nucleus, like this one, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them potential targets for therapeutic applications .
Mode of Action
Thiophene derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Thiophene derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the cyclopropyl-thiophene intermediate: This step involves the reaction of thiophene with a cyclopropyl halide under basic conditions to form the cyclopropyl-thiophene intermediate.
Formation of the benzamide core: The intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and reduction reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution reactions: Products include substituted benzamides.
Oxidation reactions: Products include sulfoxides and sulfones.
Coupling reactions: Products include biaryl compounds.
Scientific Research Applications
2-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, such as organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar structure but with a boronic acid ester group.
2-chloro-4-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide: Similar structure but with an additional fluorine atom.
Uniqueness
2-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is unique due to the presence of both the cyclopropyl and thiophene moieties, which may confer distinct chemical and biological properties compared to other benzamide derivatives.
Properties
IUPAC Name |
2-chloro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-12-5-2-1-4-11(12)14(18)17-10-15(7-8-15)13-6-3-9-19-13/h1-6,9H,7-8,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMNTCMLARRJNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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